2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride 2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026892
InChI: InChI=1S/C9H11N3.2ClH/c10-5-4-7-2-1-3-8-6-11-12-9(7)8;;/h1-3,6H,4-5,10H2,(H,11,12);2*1H
SMILES:
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol

2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18026892

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
IUPAC Name 2-(1H-indazol-7-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H11N3.2ClH/c10-5-4-7-2-1-3-8-6-11-12-9(7)8;;/h1-3,6H,4-5,10H2,(H,11,12);2*1H
Standard InChI Key QWGNNQDWNAWJDY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)CCN)NN=C2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

2-(1H-Indazol-7-yl)ethan-1-amine dihydrochloride is systematically named to reflect its bicyclic indazole structure substituted with an ethylamine group at the 7-position, followed by two hydrochloride moieties. Its molecular formula is C₉H₁₂N₃·2HCl, yielding a molecular weight of 234.12 g/mol when accounting for the dihydrochloride form . The parent amine (without hydrochloride) has a molecular weight of 173.10 g/mol, consistent with indazole derivatives bearing simple alkylamine substituents.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₃·2HCl
Molecular Weight234.12 g/mol
Parent Compound FormulaC₉H₁₁N₃
Parent Molecular Weight173.10 g/mol
SolubilityHigh in water, polar solvents
pKa (Amine)~9.5 (estimated)Extrapolated

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(1H-indazol-7-yl)ethan-1-amine dihydrochloride typically involves multi-step organic reactions:

  • Indazole Core Formation: Cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic or basic conditions generates the indazole scaffold. For example, hydrazones derived from benzaldehyde analogs undergo Fischer indole-like cyclization .

  • Side-Chain Introduction: A Michael addition or nucleophilic substitution introduces the ethylamine group. In one approach, 7-bromoindazole reacts with ethylene diamine in the presence of a palladium catalyst.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into the dihydrochloride salt, improving stability and solubility .

Optimization Challenges

Key challenges include regioselectivity (ensuring substitution at the 7-position) and minimizing byproducts during amine functionalization. Recent advances in catalytic systems, such as palladium-mediated cross-coupling, have improved yields to ~70–80% for analogous compounds .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

The ethylamine side chain enhances hydrogen-bonding capacity with biological targets, while the indazole core provides aromatic stacking interactions. Chloride ions in the dihydrochloride form may stabilize protein-ligand complexes via electrostatic interactions .

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a building block for:

  • Small-Molecule Inhibitors: Targeting oncogenic kinases and GPCRs.

  • Prodrug Development: Amine group facilitates conjugation with carboxylic acid-containing therapeutics .

Material Science

Indazole derivatives are explored as:

  • Ligands in Catalysis: Palladium and nickel complexes for cross-coupling reactions .

  • Fluorescent Probes: Nitrogen-rich structures for sensor applications.

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